L-aspartato de magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

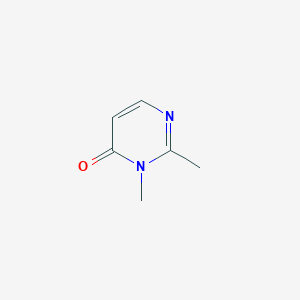

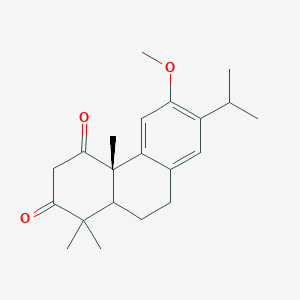

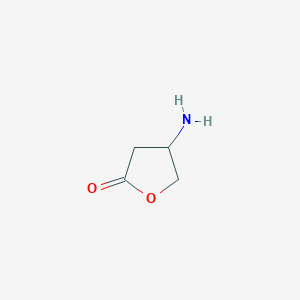

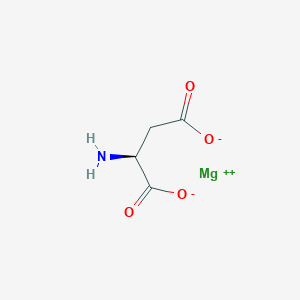

El aspartato de magnesio es una sal de magnesio del ácido aspártico. Se utiliza comúnmente como suplemento mineral para aumentar los niveles de magnesio en el cuerpo. El magnesio es un micronutriente esencial involucrado en numerosos procesos fisiológicos, incluida la producción de energía, la función muscular y la transmisión nerviosa. La fórmula química del aspartato de magnesio es Mg(C4H6NO4)2, y consiste en un ion magnesio central quelado por dos aniones aspartato .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El aspartato de magnesio ejerce sus efectos aumentando los niveles de magnesio en el cuerpo. El magnesio actúa como cofactor para numerosas enzimas y participa en procesos como la producción de energía, la fosforilación oxidativa y la glucólisis. También juega un papel en el transporte activo de iones calcio y potasio a través de las membranas celulares, lo que es fundamental para la conducción de los impulsos nerviosos y la contracción muscular . El componente aspartato facilita la absorción y la biodisponibilidad del magnesio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El aspartato de magnesio se puede sintetizar haciendo reaccionar óxido de magnesio con ácido aspártico en agua. La mezcla de reacción se calienta para facilitar la disolución y luego la solución se enfría y se filtra. El filtrado se evapora para obtener un residuo denso, que se procesa adicionalmente para producir aspartato de magnesio .

Métodos de producción industrial: En entornos industriales, el aspartato de magnesio se produce añadiendo sales de magnesio y ácido aspártico al agua. La mezcla se calienta y luego se somete a reflujo durante un período específico. El pH de la solución se ajusta utilizando óxido de magnesio o ácido aspártico. El disolvente se elimina parcialmente por evaporación y la solución espesa resultante se añade a etanol para precipitar el producto. El sólido se separa, se tritura y se seca para obtener aspartato de magnesio .

Análisis De Reacciones Químicas

Tipos de reacciones: El aspartato de magnesio se somete principalmente a reacciones de complejación debido a la presencia del ion magnesio y el ligando aspartato. Normalmente no participa en reacciones de oxidación o reducción.

Reactivos y condiciones comunes: La síntesis del aspartato de magnesio implica reactivos como el óxido de magnesio y el ácido aspártico. Las condiciones de reacción incluyen calentamiento, reflujo y ajuste del pH .

Productos principales: El producto principal de la reacción entre el óxido de magnesio y el ácido aspártico es el aspartato de magnesio. No se forman subproductos significativos en condiciones controladas .

Comparación Con Compuestos Similares

El aspartato de magnesio se compara con otras sales de magnesio como el óxido de magnesio, el citrato de magnesio y el cloruro de magnesio:

Óxido de magnesio: Si bien el óxido de magnesio se usa comúnmente, tiene una biodisponibilidad más baja en comparación con el aspartato de magnesio.

Citrato de magnesio: El citrato de magnesio es conocido por su alta solubilidad y biodisponibilidad, similar al aspartato de magnesio.

Cloruro de magnesio: El cloruro de magnesio es absorbido de manera eficiente por el cuerpo, pero puede provocar efectos secundarios gastrointestinales.

Singularidad: El aspartato de magnesio es único debido a su alta biodisponibilidad y solubilidad, lo que lo convierte en un suplemento eficaz para aumentar los niveles de magnesio en el cuerpo. También es menos probable que cause efectos secundarios gastrointestinales en comparación con otras sales de magnesio .

Compuestos similares:

- Óxido de magnesio

- Citrato de magnesio

- Cloruro de magnesio

- Glicinato de magnesio

- Lactato de magnesio

- Malato de magnesio

- Sulfato de magnesio

Propiedades

Número CAS |

18962-61-3 |

|---|---|

Fórmula molecular |

C8H10MgN2O8.2H C8H12MgN2O8 |

Peso molecular |

288.49 g/mol |

Nombre IUPAC |

magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

Clave InChI |

RXMQCXCANMAVIO-CEOVSRFSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

SMILES isomérico |

C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2] |

SMILES canónico |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |

Key on ui other cas no. |

2068-80-6 18962-61-3 |

Pictogramas |

Irritant |

Números CAS relacionados |

56-84-8 (Parent) |

Sinónimos |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.